7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, also known as ACTP, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit promising biological activity, making it a subject of interest for further research.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways within cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of inflammatory and angiogenic pathways. It has also been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has several advantages for laboratory experiments, including its relatively simple synthesis method and its potential for use in the treatment of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent and selective analogs. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 4-pyridinylhydrazine to form 2-(4-pyridinyl)benzaldehyde, which is then reacted with triethyl orthoformate to form 2-(4-pyridinyl)-1,3,4-oxadiazole. This compound is then reacted with 2-aminobenzonitrile to form this compound.
Scientific Research Applications
7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been found to exhibit promising biological activity, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
7-(2-chlorophenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN5/c17-13-4-2-1-3-12(13)14-7-10-19-16-20-15(21-22(14)16)11-5-8-18-9-6-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGPEHIZILVQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC3=NC(=NN23)C4=CC=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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